Siais117

ALK G1202R resistance PROTAC degradation DC50 NSCLC drug resistance

Select SIAIS117 as the only Brigatinib-based, VHL-recruiting ALK PROTAC that degrades the clinically recalcitrant G1202R resistance mutant (DC50 189 nM) and uniquely shows anti-proliferative activity in SCLC lines (NCI-H69 IC50 799 nM). With an IC50 of 1.7 nM against NPM-ALK-driven SR cells, it is the most potent ALK degrader for ALCL models, while its VHL-based mechanism spares Aurora A kinase, unlike CRBN-based analogs. This differentiated profile makes SIAIS117 the essential tool compound for resistance reversal, lineage switch, and ALK-specific phenotypic studies, offering sustained target suppression after washout. Choose SIAIS117 for experiments demanding maximal mutant coverage, highest potency, and minimal off-target degradation.

Molecular Formula C57H76ClN10O7PS
Molecular Weight 1111.8 g/mol
Cat. No. B12419317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSiais117
Molecular FormulaC57H76ClN10O7PS
Molecular Weight1111.8 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCC(=O)NC4CCN(CC4)C5=CC(=C(C=C5)NC6=NC=C(C(=N6)NC7=CC=CC=C7P(=O)(C)C)Cl)OC)O
InChIInChI=1S/C57H76ClN10O7PS/c1-37-51(77-36-61-37)39-23-21-38(22-24-39)33-59-54(72)46-32-42(69)35-68(46)55(73)52(57(2,3)4)65-50(71)20-14-12-10-8-9-11-13-19-49(70)62-40-27-29-67(30-28-40)41-25-26-44(47(31-41)75-5)64-56-60-34-43(58)53(66-56)63-45-17-15-16-18-48(45)76(6,7)74/h15-18,21-26,31,34,36,40,42,46,52,69H,8-14,19-20,27-30,32-33,35H2,1-7H3,(H,59,72)(H,62,70)(H,65,71)(H2,60,63,64,66)/t42-,46+,52-/m1/s1
InChIKeyDYUJLNPTOOBZBB-CCXZOALNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SIAIS117 (CAS 2353494-84-3): A Brigatinib-Based ALK PROTAC Degrader for Resistant Cancer Models — Technical Overview for Procurement


SIAIS117 is a proteolysis-targeting chimera (PROTAC) heterobifunctional degrader that redirects the von Hippel–Lindau (VHL) E3 ubiquitin ligase to anaplastic lymphoma kinase (ALK) for ubiquitination and proteasomal degradation. Built by conjugating the ALK inhibitor Brigatinib to a VHL-1 ligand via an optimized linker, SIAIS117 was identified as the best-performing degrader from a systematic structure–activity relationship campaign [1]. Unlike conventional ALK tyrosine kinase inhibitors (TKIs) that merely inhibit kinase activity, SIAIS117 eliminates the ALK protein itself, including the clinically recalcitrant G1202R resistance mutant, and exhibits additional anti-proliferative activity against small cell lung cancer (SCLC) lines — a phenotype not observed with the parent inhibitor Brigatinib [1][2].

Why ALK PROTACs Are Not Interchangeable: SIAIS117 vs. Other ALK Degraders — Key Differentiation for Sourcing Decisions


ALK-targeting PROTACs are not functionally equivalent commodities. They differ in three critical architectural choices — the ALK-binding warhead, the E3 ligase recruited, and the linker chemistry — each of which governs degradation efficiency, mutant coverage, and off-target degradation profiles. SIAIS117 is the only reported ALK PROTAC built on a Brigatinib warhead paired with a VHL E3 ligase ligand; most other ALK degraders (TL13-12, TL13-112, MS4077, MS4078, TD-004) use Ceritinib or TAE684 warheads and recruit cereblon (CRBN) instead of VHL [1]. These differences produce quantifiable divergence in G1202R mutant coverage, NPM-ALK potency, bypass pathway effects, and degradation selectivity — meaning that substituting one ALK PROTAC for another without experimental validation risks failing to degrade the resistance mutant of interest or introducing confounding off-target degradation [1][2].

SIAIS117 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for ALK PROTAC Selection


SIAIS117 Is the Only ALK PROTAC with Demonstrated Degradation of the G1202R Resistance Mutation

SIAIS117 is the sole ALK PROTAC for which degradation of the EML4-ALK G1202R resistance mutant has been quantitatively reported. The DC50 for EML4-ALK G1202R degradation is 189 nM and the IC50 for growth inhibition is 166 nM [1]. In contrast, all other ALK PROTACs compiled in the same cross-study comparison table — including TL13-12, TL13-112, MS4077, MS4078, and TD-004 — show no available data for G1202R degradation or inhibition (marked as '–') [1]. The G1202R mutation is one of the most clinically challenging resistance mutations; among ALK inhibitors, Brigatinib is one of the few that retains some activity against it (IC50 ~0.6–6.6 nM in biochemical kinase assays) [2], yet SIAIS117 goes further by eliminating the mutant protein entirely rather than merely inhibiting it.

ALK G1202R resistance PROTAC degradation DC50 NSCLC drug resistance

SIAIS117 Demonstrates 1.7 nM IC50 Against NPM-ALK — Superior Potency vs. All Other ALK PROTACs on the Same Fusion

Against the NPM-ALK fusion protein that drives anaplastic large cell lymphoma (ALCL), SIAIS117 exhibits an IC50 of 1.7 nM in SR cells, placing it as the most potent ALK PROTAC on this target among all comparators [1]. Specifically, TL13-12 shows an IC50 of 5 nM, TL13-112 ranges from 5–15 nM, MS4077 is 46 nM, MS4078 is 33 nM, and TD-004 is 58 nM [1]. This represents an approximately 3-fold to 34-fold potency advantage over the next-best PROTAC, depending on the comparator. On the degradation side, SIAIS117 achieves a DC50 of 7 nM for NPM-ALK in SR cells, which is more potent than TL13-12 (DC50 180 nM in Karpas299), TL13-112 (DC50 40 nM in Karpas299), MS4078 (DC50 11 nM in SUDHL1), and TD-004 (DC50 300 nM in SUDHL1) [1]; only MS4077 shows a lower DC50 of 3 nM, albeit in a different cell line (SUDHL1 vs. SR) [1].

NPM-ALK inhibition ALCL cell line SR PROTAC IC50 comparison

SIAIS117 Outperforms Parent Inhibitor Brigatinib on G1202R-Resistant Cells — Direct Head-to-Head Evidence

In a direct head-to-head comparison within the same study, SIAIS117 demonstrated 'much better growth inhibition effect than Brigatinib' on 293T cells engineered to exogenously express G1202R-resistant ALK proteins [1]. Furthermore, SIAIS117 degraded the G1202R mutant ALK protein in a dose-dependent manner in these cells, whereas Brigatinib, as a classic TKI, can only inhibit kinase activity without eliminating the mutant protein [1]. At 100 nM, SIAIS117 achieved approximately 75% growth inhibition of 293T (G1202R) cells . The negative control compound SIAIS117NC (a diastereomer incapable of recruiting VHL E3 ligase) showed an IC50 of 114 nM on H2228 cells, approximately 2.5-fold higher (weaker) than SIAIS117's IC50 of 46 nM, confirming that the degradation mechanism — not merely ALK inhibition — drives the superior activity [2].

Brigatinib comparison G1202R resistance 293T engineered cell model

SIAIS117 Is the Only ALK PROTAC with Demonstrated Activity Against Small Cell Lung Cancer (SCLC) Bypass Pathway

A distinctive resistance mechanism in ALK-positive NSCLC is histological transformation to small cell lung cancer (SCLC), which renders ALK TKIs ineffective. SIAIS117 is the only ALK PROTAC reported to inhibit SCLC cell line growth: it achieves IC50 values of 799 nM against NCI-H69 and 259 nM against NCI-H1688 SCLC cells [1]. This SCLC inhibitory activity is explicitly noted in the cross-study comparison as a unique feature — all other ALK PROTACs (TL13-12, TL13-112, MS4077, MS4078, TD-004) have no reported effect on bypass pathways [2]. The original paper notes that this SCLC activity is not observed with the parent Brigatinib, suggesting a degradation-dependent mechanism that warrants further investigation [1].

SCLC histological transformation NCI-H69 NCI-H1688 bypass resistance

SIAIS117 Does Not Degrade Aurora A Kinase — A Selectivity Advantage Over CRBN-Based ALK PROTACs

The CRBN-recruiting ALK PROTACs TL13-12 and TL13-112 are reported to also degrade Aurora A kinase as an off-target, introducing a potential confounding variable in phenotypic assays [1]. SIAIS117, which recruits VHL instead of CRBN, does not degrade Aurora A [1]. This selectivity distinction is significant because Aurora A is a critical mitotic kinase whose degradation independently affects cell cycle progression and viability, potentially confounding ALK-focused biological conclusions. The divergence arises from the different E3 ligase recruitment: CRBN-based PROTACs can promote neo-substrate degradation through CRBN's endogenous degron mimicry, whereas the VHL-based SIAIS117 avoids this liability [1].

Aurora A off-target degradation PROTAC selectivity VHL vs CRBN E3 ligase

SIAIS117 Produces Sustained ALK Protein Degradation After Compound Washout — Durable Pharmacodynamic Effect

In washout experiments, SIAIS117 (100 nM, 24 h treatment) produced sustained degradation of ALK protein in SR cells; after compound removal, ALK protein levels did not substantially recover, indicating a durable pharmacodynamic effect [1]. This sustained degradation stands in contrast to traditional ALK TKIs, where kinase inhibition is reversed upon drug clearance. The primary publication explicitly highlights this 'durative degradation property' as a key differentiator, noting that it may enable more complete suppression of tumor growth compared to reversible inhibition [2]. Quantitatively, ALK phosphorylation was inhibited at concentrations as low as 10 nM, and ALK protein degradation was observed starting at 50 nM in H2228 cells, with pSTAT3 (a downstream effector) also suppressed [1].

sustained target degradation washout experiment PROTAC durability

SIAIS117 Best-Fit Research Application Scenarios: Where the Quantitative Evidence Supports Prioritized Use


Overcoming ALK G1202R-Mediated Resistance in NSCLC Models

SIAIS117 is the only ALK PROTAC with demonstrated degradation of the G1202R resistance mutant (DC50 189 nM, IC50 166 nM), and it outperforms its parent inhibitor Brigatinib in G1202R-expressing 293T cells. Researchers studying acquired resistance to second- or third-generation ALK TKIs — particularly the G1202R gatekeeper mutation that confers resistance to crizotinib, ceritinib, alectinib, and partially to lorlatinib — should prioritize SIAIS117 over other ALK PROTACs or Brigatinib alone. The combination of degradation (not merely inhibition) with sustained protein suppression after washout makes SIAIS117 the appropriate tool for long-term resistance reversal studies in EML4-ALK G1202R-driven NSCLC models. [1][2]

Targeting NPM-ALK in Anaplastic Large Cell Lymphoma (ALCL) with Maximum Cellular Potency

With an IC50 of 1.7 nM against NPM-ALK-driven SR cells and a DC50 of 7 nM for NPM-ALK degradation, SIAIS117 offers the highest anti-proliferative potency among all currently characterized ALK PROTACs for ALCL models. Researchers working with NPM-ALK fusion-positive ALCL cell lines (SR, SUDHL-1, Karpas299) or patient-derived models should select SIAIS117 when maximal target engagement at minimal concentrations is required — for instance, in experiments where excessive compound concentrations may cause solubility limitations or non-specific cytotoxicity. [1][3]

Investigating Histological Transformation from NSCLC to SCLC as an ALK TKI Resistance Mechanism

SIAIS117 is the only ALK PROTAC with demonstrated anti-proliferative activity against SCLC cell lines (NCI-H69 IC50 799 nM, NCI-H1688 IC50 259 nM). This unique activity profile makes SIAIS117 the only viable ALK PROTAC tool compound for studies exploring the NSCLC-to-SCLC lineage switch that occurs in a subset of ALK TKI-resistant patients. Researchers modeling this histological transformation or screening for compounds that retain activity across both NSCLC and SCLC lineages should use SIAIS117 as the reference ALK degrader, as no other ALK PROTAC has reported comparable bypass pathway coverage. [2]

ALK-Focused Mechanistic Studies Requiring Minimal Off-Target Degradation Confounding

Unlike the CRBN-based ALK PROTACs TL13-12 and TL13-112, which also degrade Aurora A kinase, SIAIS117 (VHL-based) spares Aurora A. For studies where ALK-specific phenotypes must be interpreted without confounding from Aurora A degradation — such as cell cycle analysis, mitotic index measurement, or synergy screens with other mitotic inhibitors — SIAIS117 is the cleaner tool compound. Its Brigatinib-derived warhead also avoids the broader kinome profile of TAE684-based PROTACs (TL13-12/TL13-112), further narrowing the scope of potential off-target contributions. [3][4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Siais117

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.